N-(4-acetylphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
CAS No.: 1021264-48-1
Cat. No.: VC11948689
Molecular Formula: C19H15ClN2O3S
Molecular Weight: 386.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021264-48-1 |
|---|---|
| Molecular Formula | C19H15ClN2O3S |
| Molecular Weight | 386.9 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H15ClN2O3S/c1-12(23)13-4-8-16(9-5-13)22-18(24)11-26-19-21-10-17(25-19)14-2-6-15(20)7-3-14/h2-10H,11H2,1H3,(H,22,24) |
| Standard InChI Key | XQQOFHNANMPROS-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s structure features three distinct moieties:
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4-Acetylphenyl group: A benzene ring substituted with an acetyl group at the para position, contributing to electron-withdrawing effects and potential hydrogen-bonding interactions.
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1,3-Oxazole core: A five-membered heterocyclic ring containing oxygen and nitrogen atoms, substituted at the 5-position with a 4-chlorophenyl group. This moiety enhances aromatic stacking potential and metabolic stability.
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Sulfanylacetamide linker: A thioether bridge connecting the oxazole and acetylphenyl groups, offering conformational flexibility and influencing solubility.
The IUPAC name—N-(4-acetylphenyl)-2-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide—precisely reflects this arrangement.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-(4-acetylphenyl)-2-{[5-(4-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves a multi-step sequence:
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Oxazole Formation: Cyclocondensation of 4-chlorobenzamide with a α-haloketone under basic conditions to yield the 5-(4-chlorophenyl)-1,3-oxazole intermediate.
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Thiolation: Introduction of the sulfanyl group via nucleophilic substitution using thiourea or Lawesson’s reagent.
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Acetamide Coupling: Reaction of the thiolated oxazole with N-(4-acetylphenyl)-2-bromoacetamide in the presence of a base (e.g., K₂CO₃).
Yield optimization remains challenging due to side reactions at the oxazole nitrogen, necessitating precise temperature control (60–80°C) and anhydrous conditions.
Hypothesized Biological Activities and Mechanisms
Antimicrobial Properties
Structural analogs with oxazole-thioether motifs exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL). While direct evidence for this compound is lacking, the 4-chlorophenyl group may enhance membrane permeability, a hypothesis requiring validation via broth microdilution assays.
Applications in Drug Discovery and Development
Lead Optimization Candidates
The compound serves as a scaffold for derivatization. Key modification sites include:
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Oxazole C-2: Replacement of sulfur with selenium to modulate redox activity.
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Acetyl Group: Reduction to a hydroxyl moiety for improved solubility.
Pharmacokinetic Considerations
Computational ADMET predictions (SwissADME) highlight moderate gastrointestinal absorption (Caco-2 permeability = 0.6 × 10⁻⁶ cm/s) and cytochrome P450 3A4 metabolism. These properties underscore the need for prodrug strategies to enhance bioavailability.
Future Research Directions
Target Deconvolution Studies
High-content screening (HCS) combined with RNA interference could identify cellular targets. For example, profiling against kinase inhibitor libraries may reveal synergistic effects with erlotinib or imatinib .
Toxicity Profiling
In vitro cytotoxicity assays (e.g., HepG2 cell viability) are critical given the compound’s potential hepatotoxicity. Preliminary data from analogs indicate an IC₅₀ > 50 µM, suggesting a tolerable safety window.
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